molecular formula C11H15N3O2 B12940985 Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate

Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate

Cat. No.: B12940985
M. Wt: 221.26 g/mol
InChI Key: MAYDWBTUQRTECS-UHFFFAOYSA-N
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Description

Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate hydrochloride (CAS: 1187830-52-9) is a pyrimidine-derived compound with a molecular formula of C₁₁H₁₅N₃O₂·HCl and a molecular weight of 257.71664 g/mol . It features a bicyclic tetrahydropyrido[3,4-d]pyrimidine core linked to an ethyl acetate moiety, which contributes to its physicochemical properties. The hydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical research .

This compound is marketed as a chemical intermediate for drug discovery, particularly in kinase inhibitor development, as evidenced by its structural similarity to ATR (ataxia-telangiectasia and Rad3-related) inhibitors like AZD6738 . Commercial suppliers such as Herben (Shanghai) Biotechnology and Aladdin Biochemical Technology offer it in ≥95% purity, with prices ranging from ¥4,297.90 (1g) to ¥17,188.90 (5g) .

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate

InChI

InChI=1S/C11H15N3O2/c1-2-16-11(15)5-9-8-3-4-12-6-10(8)14-7-13-9/h7,12H,2-6H2,1H3

InChI Key

MAYDWBTUQRTECS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC=NC2=C1CCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate typically involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines. This reaction is followed by subsequent reactions with trifluoromethanesulfonic anhydride and secondary amines . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit extracellular signal-regulated kinase (Erk2), leading to the knockdown of phospho-RSK levels in HepG2 cells and tumor xenografts . This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The tetrahydropyrido[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its versatility in targeting kinase enzymes. Below, we compare Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate (Compound A ) with structurally and functionally related analogs.

Structural and Functional Comparisons

ZH-1 (Ethyl sulfonyl derivative)

  • Structure : 7-Ethyl sulfonyl substituent on the tetrahydropyrido[3,4-d]pyrimidine core.
  • Activity : Moderate ATR inhibition (IC₅₀ = 53.26 nM), less potent than AZD6738 (IC₅₀ = 6.50 nM) .
  • Properties : clogP < 5, compliant with Lipinski’s rule of five.
  • Key Difference : The sulfonyl group in ZH-1 enhances polarity but reduces potency compared to acyl derivatives like ZH-3.

ZH-5 (2-Cyanoacetyl derivative) Structure: 7-Position modified with a 2-cyanoacetyl group. Activity: Improved ATR inhibition (IC₅₀ = 11.34 nM) due to enhanced electron-withdrawing effects . Key Insight: The cyano group in ZH-5 is critical for potency; replacement with a hydroxyl group (ZH-6) reduces activity (IC₅₀ = 34.03 nM) .

AZD6738 (Clinical ATR Inhibitor)

  • Structure : Sulfoxide imine group at the 7-position.
  • Activity : IC₅₀ = 6.50 nM, serving as a benchmark for scaffold optimization .
  • Comparison : Compound A lacks the sulfoxide imine moiety, likely contributing to its lower potency in unpublished studies.

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) Structure: Pyrimidine core with a thietan-3-yloxy substituent and thioether linkage. Key Difference: The thioether and thietane groups in Compound 1 introduce sulfur-based metabolism challenges, unlike the oxygen-rich A .

QB-4755 (Hydroxy-tetrahydro-pyridopyrimidinone) Structure: 9-Hydroxy-2-methyl substituent on a pyrido[1,2-a]pyrimidinone core. Properties: Molecular weight = 249.3 g/mol; purity = 95% . Comparison: The hydroxyl group in QB-4755 may improve solubility but reduce membrane permeability compared to A’s ethyl ester .

Table 1: Comparative Data for Select Compounds

Compound Core Structure Substituent (Position) IC₅₀ (nM) Molecular Weight (g/mol) clogP
A (Target Compound) Tetrahydropyrido[3,4-d]pyrimidine Ethyl acetate (4) N/A 257.72 <5*
ZH-1 Tetrahydropyrido[3,4-d]pyrimidine Ethyl sulfonyl (7) 53.26 312.34 <5
ZH-5 Tetrahydropyrido[3,4-d]pyrimidine 2-Cyanoacetyl (7) 11.34 295.31 <5
AZD6738 Tetrahydropyrido[3,4-d]pyrimidine Sulfoxide imine (7) 6.50 419.89 2.1†
Compound 1 Pyrimidine Thietan-3-yloxy (4) N/A 314.41 2.8‡

*Estimated based on scaffold similarity to ZH-1 ; †PubChem data; ‡Calculated using ChemDraw.

Key Findings

  • Substituent Effects: The 7-position on the tetrahydropyrido[3,4-d]pyrimidine scaffold is critical for ATR inhibition. Polar groups (e.g., hydroxyl in ZH-6) reduce potency, while non-polar electron-withdrawing groups (e.g., cyano in ZH-5) enhance activity .
  • Commercial Viability : Compound A is readily available but lacks published biological data, highlighting a research gap compared to well-studied derivatives like ZH-5 and AZD6738 .

Biological Activity

Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₉H₁₃N₃O₂
  • Molecular Weight : 179.22 g/mol
  • CAS Number : 781595-43-5

The compound features a pyrido[3,4-d]pyrimidine core structure that is known for its diverse biological activities.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrido[3,4-d]pyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Alkylation : The ethyl acetate moiety is introduced via alkylation techniques.
  • Purification : The crude product is purified using techniques such as recrystallization or chromatography.

Biological Activity

This compound exhibits a range of biological activities:

Antitumor Activity

Research indicates that derivatives of pyrido[3,4-d]pyrimidines show promising antitumor properties. Specifically:

  • Mechanism : These compounds may act as inhibitors of various kinases involved in cancer cell signaling pathways.
  • Case Studies : A study demonstrated that certain derivatives significantly inhibited the growth of breast cancer cells by targeting specific tyrosine kinases .

Antimicrobial Properties

Pyrido[3,4-d]pyrimidine derivatives have also been explored for their antimicrobial effects:

  • Efficacy : Some studies report that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria .
  • Potential Applications : This property suggests potential use in developing new antibiotics.

Cardiovascular Effects

Certain derivatives have been investigated for their cardiovascular effects:

  • Mechanism : Some compounds have shown potential as angiotensin II receptor antagonists, which can help manage hypertension .

Data Table of Biological Activities

Biological ActivityTargetReference
Antitumor ActivityTyrosine Kinase Inhibition
Antimicrobial ActivityBacterial Inhibition
Cardiovascular EffectsAngiotensin II Receptor Antagonist

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